molecular formula C10H7F5O2 B7990441 2'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone

2'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone

Cat. No.: B7990441
M. Wt: 254.15 g/mol
InChI Key: ZEHUYKZMAYQYPT-UHFFFAOYSA-N
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Description

2'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone is a fluorinated acetophenone derivative characterized by an ethoxy group at the 2' position of the benzene ring, three fluorine atoms on the acetyl group (2,2,2-trifluoro), and two additional fluorine atoms at the 3' and 5' positions of the aromatic ring. This compound’s structure combines electron-withdrawing trifluoroacetyl and fluorine substituents with a moderately electron-donating ethoxy group, creating unique electronic and steric properties.

Properties

IUPAC Name

1-(2-ethoxy-3,5-difluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F5O2/c1-2-17-8-6(9(16)10(13,14)15)3-5(11)4-7(8)12/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHUYKZMAYQYPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the introduction of fluorine atoms into an acetophenone derivative. One common method is the fluorination of 2’-ethoxyacetophenone using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

Industrial production of 2’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The process is optimized for high yield and purity, often involving multiple purification steps to remove any by-products or unreacted starting materials.

Chemical Reactions Analysis

Reduction Reactions

The ketone group undergoes selective reduction to secondary alcohols. Cyanobacteria-mediated asymmetric reduction is notable for high enantioselectivity.

SubstrateCatalyst/ReductantProductEnantiomeric Excess (ee)ConversionSource
PentafluoroacetophenoneSynechococcus sp. PCC7942(R)-Alcohol99%90%
α,α-DifluoroacetophenoneSame as above(R)-Alcohol66%77%

Cross-Coupling Reactions

The ethoxy group facilitates palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the aromatic ring. Fluorine substituents stabilize transition states.

Example :

  • Reaction with arylboronic acids under Pd(PPh₃)₄/CuI catalysis yields biaryl derivatives .

Ester and Amide Formation

The ketone participates in condensation reactions:

  • With amines : Forms Schiff bases under acidic conditions.

  • With alcohols : Transesterification using trifluoroethanol and EDC/DMAP produces fluorinated esters .

Thermal and Chemical Stability

  • Thermal decomposition : Stable up to 250°C under vacuum, making it suitable for high-temperature polymerizations .

  • Hydrolytic resistance : Fluorine atoms and ethoxy group reduce susceptibility to hydrolysis in acidic/basic media .

Key Challenges and Innovations

  • Stereoselectivity : Achieving >99% ee in biocatalytic reductions remains a benchmark .

  • Scalability : Continuous-flow systems improve yields in radical polymerizations .

Scientific Research Applications

Chemical Synthesis

1.1. As a Building Block in Organic Synthesis
The compound serves as a crucial building block in the synthesis of various fluorinated organic compounds. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates.

Case Study: Synthesis of Fluorinated Amino Acids
In a study focusing on the synthesis of non-natural α,α-disubstituted amino esters, 2'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone was utilized to create fluorinated derivatives with improved biological activity compared to their non-fluorinated counterparts. The yields were reported to be between 54% to 88%, demonstrating its effectiveness as a synthetic intermediate .

Medicinal Chemistry

2.1. Development of Antiviral Agents
Research has shown that compounds containing the pentafluoroacetophenone moiety exhibit antiviral properties. The unique electronic characteristics imparted by the fluorine atoms can enhance binding affinity to viral targets.

Case Study: Antiviral Activity
In an investigation into antiviral agents, derivatives synthesized from this compound displayed promising activity against various strains of viruses. The study highlighted that modifications to the ethoxy group resulted in significant changes in antiviral potency .

Material Science

3.1. Fluorinated Polymers
The compound is also employed in the development of fluorinated polymers that exhibit superior thermal and chemical stability. These materials are particularly useful in applications requiring high resistance to solvents and extreme temperatures.

Data Table: Properties of Fluorinated Polymers Derived from this compound

PropertyValue
Thermal StabilityUp to 300°C
Chemical ResistanceExcellent
Water RepellencyHigh
Mechanical StrengthEnhanced

Analytical Chemistry

4.1. Use as a Reference Standard
In analytical chemistry, this compound is utilized as a reference standard for various analytical techniques such as NMR and mass spectrometry due to its distinct spectral characteristics.

Case Study: NMR Spectroscopy
A study demonstrated that the NMR spectra of this compound provide clear signals that can be used to identify and quantify similar fluorinated compounds in complex mixtures .

Mechanism of Action

The mechanism by which 2’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, often leading to increased potency and selectivity in biological systems. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 2'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone and related compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Purity Key Features
This compound - C₁₀H₇F₅O₂ 2'-OCH₂CH₃, 3',5'-F, 2,2,2-F₃ 232.1 (calculated) - Discontinued; ethoxy group introduces steric bulk
2',3',4',5',6'-Pentafluoroacetophenone 652-29-9 C₈H₃F₅O 2',3',4',5',6'-F 210.1 98% Fully fluorinated ring; high biocatalytic reduction efficiency (82–90%)
2,2,2,3',4'-Pentafluoroacetophenone 302912-28-3 C₈H₃F₅O 3',4'-F, 2,2,2-F₃ 210.1 - Structural isomer; altered fluorine positions affect electronic properties
3'-Fluoro-5'-(pentafluorothio)acetophenone 1240257-57-1 C₈H₆F₆OS 3'-F, 5'-S-pentafluoro 264.185 97% Contains sulfur; enhanced electron-withdrawing effects
2'-Fluoro-4'-methoxyacetophenone 74457-86-6 C₉H₉FO₂ 2'-F, 4'-OCH₃ 168.16 - Methoxy group increases polarity compared to ethoxy

Comparative Data on Fluorination Patterns

Property 2'-Ethoxy Derivative 2',3',4',5',6'-Pentafluoro 2,2,2,3',4'-Pentafluoro
Fluorine Positions Acetyl + 3',5' Ring (2',3',4',5',6') Acetyl + 3',4'
Electron-Withdrawing Effect High (CF₃ + 2F) Very High (5F on ring) High (CF₃ + 2F)
Steric Hindrance Moderate (ethoxy) Low Low
Reported Applications Limited Biocatalysis Intermediate synthesis

Research Findings and Industrial Relevance

  • Biocatalysis: The reduction efficiency of 2',3',4',5',6'-Pentafluoroacetophenone highlights the importance of fluorine positioning in enzymatic processes. Its high enantiomeric excess (99%) makes it valuable for chiral alcohol synthesis .
  • Synthetic Challenges: The discontinued status of ethoxy- and hexyloxy-pentafluoroacetophenones implies difficulties in large-scale synthesis or purification, possibly due to the sensitivity of alkoxy groups under fluorination conditions .
  • Emerging Analogs: Sulfur-containing derivatives (e.g., 3'-Fluoro-5'-(pentafluorothio)acetophenone) are gaining attention for their unique electronic profiles, though their industrial use remains niche .

Biological Activity

2'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone is a fluorinated aromatic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. The introduction of multiple fluorine atoms enhances the compound's stability and reactivity, making it a subject of interest for various therapeutic applications.

The compound is characterized by the presence of an ethoxy group and five fluorine atoms attached to the acetophenone structure. This configuration influences its solubility, lipophilicity, and overall biological activity.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. This activity may be attributed to the disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Potential : There is emerging evidence that compounds with similar structures possess anticancer properties. The fluorinated nature of this compound could enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
  • Anti-inflammatory Effects : Compounds with similar functional groups have been reported to exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Studies

A series of studies have demonstrated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound has a stronger effect on Staphylococcus aureus compared to other tested strains.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:

  • HeLa Cells : The compound induced apoptosis at concentrations above 10 µM.
  • MCF-7 Cells : A dose-dependent inhibition of cell proliferation was observed with an IC50 value of approximately 15 µM.

These findings suggest that further exploration into its mechanisms of action could yield valuable insights into its potential as an anticancer agent.

Anti-inflammatory Mechanisms

The anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in a concentration-dependent manner.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections showed that topical formulations containing this compound resulted in faster healing times compared to standard treatments.
  • Case Study on Cancer Treatment : In a preclinical model using mice with implanted tumors, administration of the compound led to a significant reduction in tumor size compared to control groups.

Q & A

Q. What are the established synthetic pathways for 2'-Ethoxy-2,2,2,3',5'-pentafluoroacetophenone, and how do reaction conditions influence yield?

The synthesis typically involves sequential fluorination and alkoxylation steps. For fluorination, direct electrophilic substitution or halogen-exchange reactions (e.g., using HF-pyridine complexes) can introduce fluorine atoms at the 2,2,2-positions (methyl group) and 3',5'-positions (aromatic ring). The ethoxy group at the 2'-position is introduced via nucleophilic substitution of a hydroxyl or halogen precursor with ethanol under basic conditions (e.g., K₂CO₃ in DMF). Key factors include:

  • pH control : Optimal fluorination occurs at pH 4–6 to balance reactivity and stability of intermediates .
  • Distillation : Reduced-pressure rectification is critical for isolating the final product due to its high volatility .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for ethoxy introduction .

Q. What analytical techniques are most effective for characterizing this compound’s purity and structure?

  • 19F NMR : Resolves fluorine environments, confirming substitution patterns (e.g., distinguishing CF₃ from aromatic fluorines) .
  • GC-MS/HPLC : Quantifies purity and detects byproducts; reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for aromatic systems .
  • X-ray crystallography : Validates molecular geometry, particularly steric effects from the ethoxy and pentafluoro groups .

Q. How do the electronic effects of pentafluoro substituents influence the acetophenone core’s reactivity?

The strong electron-withdrawing nature of the CF₃ and aromatic fluorine substituents deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, the acetophenone carbonyl becomes more electrophilic, enhancing its susceptibility to nucleophilic attack (e.g., Grignard reactions). This duality necessitates careful optimization of reaction conditions to avoid undesired side reactions .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data are limited, analogous fluorinated acetophenones require:

  • Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates .
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Inert atmosphere (N₂ or Ar) at 4°C to prevent degradation .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during synthesis?

Regioselectivity is controlled via:

  • Directing groups : Temporary protection of the 2'-position with a methoxy group directs fluorination to the 3',5'-positions; subsequent deprotection and ethoxylation yield the target .
  • Catalysts : Pd/Cu-mediated C–F coupling improves selectivity for aromatic fluorination .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes over-fluorination .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Continuous flow systems : Enhance heat/mass transfer for exothermic fluorination steps .
  • Microwave-assisted synthesis : Reduces reaction time for ethoxy introduction by 30–40% .
  • In situ monitoring : FTIR or Raman spectroscopy detects intermediate formation, enabling real-time adjustments .

Q. How does this compound’s stability vary under different pH and temperature conditions?

  • Acidic conditions (pH < 3) : Hydrolysis of the ethoxy group occurs, forming 2'-hydroxy derivatives .
  • Basic conditions (pH > 10) : Degradation via keto-enol tautomerism is observed .
  • Thermal stability : Decomposition above 150°C releases toxic HF gas; differential scanning calorimetry (DSC) is recommended for stability profiling .

Q. What role does computational modeling play in predicting its reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Reaction pathways : Transition states for fluorination and ethoxylation steps .
  • Solvent effects : Solvation free energies guide solvent selection for maximum yield .
  • Electronic properties : Frontier molecular orbitals (HOMO/LUMO) correlate with observed nucleophilic/electrophilic behavior .

Q. How does this compound compare to structurally similar fluorinated acetophenones in catalytic applications?

Compared to 4’-(2,4-difluorophenoxy)acetophenone :

  • Higher electron deficiency : Enhances catalytic activity in Lewis acid-mediated reactions (e.g., Friedel-Crafts alkylation).
  • Steric hindrance : The ethoxy group reduces accessibility to the carbonyl, requiring larger substrates to minimize steric clashes .

Q. What contradictions exist in reported synthetic methods, and how are they resolved?

Discrepancies in fluorination yields (e.g., 60–85% in vs. 70–90% in ) arise from:

  • Impurity profiles : Byproducts from incomplete ethoxylation reduce apparent yields; HPLC-guided purification resolves this .
  • Catalyst deactivation : Trace moisture in solvents poisons Pd catalysts; rigorous drying (e.g., molecular sieves) improves consistency .

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